Product packaging for Regoraf |nib N-oxyde (M2)-13C,d3(Cat. No.:)

Regoraf |nib N-oxyde (M2)-13C,d3

Cat. No.: B12401963
M. Wt: 502.8 g/mol
InChI Key: NUCXNEKIESREQY-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Regorafenib (B1684635) Biotransformation in Drug Discovery and Development

The journey of a drug through the body, a process studied in pharmacokinetics, is a critical aspect of drug discovery and development. simsonpharma.com For Regorafenib, this journey involves significant biotransformation, primarily by the cytochrome P450 enzyme CYP3A4 and the uridine (B1682114) diphosphate-glucuronosyltransferase enzyme UGT1A9. drugbank.comunil.chresearchgate.net This metabolic process generates several metabolites, with two major active ones being M2 (Regorafenib N-oxide) and M5 (N-oxide and N-desmethyl). nih.govdrugbank.com Understanding the formation, distribution, and elimination of these metabolites is crucial for a complete picture of the drug's efficacy and potential interactions. simsonpharma.comfda.gov

Significance of Stable Isotope Labeled Compounds in Advanced Pharmacological Research

Stable isotope labeling is a powerful technique in modern pharmacological research, enabling scientists to trace the metabolic fate of drugs and their metabolites with high precision. simsonpharma.commoravek.comsymeres.com By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (like carbon-13 or deuterium), researchers can differentiate the labeled compound from its endogenous or unlabeled counterparts using mass spectrometry. nih.govmetsol.com

The use of stable isotope-labeled compounds like Regorafenib N-oxide (M2)-13C,d3 offers several advantages in preclinical studies:

Metabolic Pathway Elucidation: It allows for the unambiguous identification and quantification of metabolites, helping to map the complex biotransformation pathways of a drug. simsonpharma.comsymeres.com

Pharmacokinetic Studies: It facilitates accurate measurement of absorption, distribution, metabolism, and excretion (ADME) of specific metabolites without interference from the parent drug or other related compounds. metsol.com

Quantitative Analysis: Labeled compounds serve as ideal internal standards in bioanalytical methods, ensuring the accuracy and precision of concentration measurements in biological matrices. symeres.comnih.gov

This level of detail is often unattainable with conventional analytical methods and is crucial for a comprehensive understanding of a drug's behavior in a biological system. nih.gov

Research Objectives and Scope for Regorafenib N-oxide (M2)-13C,d3 Studies

The primary research objective for utilizing Regorafenib N-oxide (M2)-13C,d3 is to precisely delineate the pharmacokinetic properties and metabolic fate of the M2 metabolite. This includes:

Determining the rate and extent of its formation from Regorafenib.

Characterizing its distribution into various tissues.

Identifying any further metabolic transformations it may undergo.

Quantifying its rate of elimination from the body.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15ClF4N4O4 B12401963 Regoraf |nib N-oxyde (M2)-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15ClF4N4O4

Molecular Weight

502.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuterio(113C)methyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1+1D3

InChI Key

NUCXNEKIESREQY-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Canonical SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Origin of Product

United States

Synthesis and Chemical Characterization of Regorafenib N Oxide M2 13c,d3 for Research Applications

Strategies for Stable Isotope Labeling: 13C and Deuterium (B1214612) Incorporation

Stable isotope labeling (SIL) is a powerful technique that introduces heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into molecules. doi.org These labeled compounds are chemically almost identical to their unlabeled counterparts but are easily distinguishable by mass spectrometry due to the mass difference. doi.org This property makes them ideal for use as internal standards in quantitative bioanalysis, as they can correct for variations during sample preparation and analysis. medchemexpress.commedchemexpress.com

In Regorafenib (B1684635) N-oxide (M2)-13C,d3, the isotopic enrichment is specifically located on the N-methyl group of the pyridine-2-carboxamide side chain. caymanchem.comsimsonpharma.com The formal chemical name for the labeled parent compound is 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-¹³C-d₃)-2-pyridinecarboxamide. caymanchem.com This strategic placement involves one ¹³C atom and three deuterium atoms, resulting in a mass increase of 4 Da compared to the unlabeled methyl group.

The choice to label the N-methyl group is significant. This position is metabolically relevant, as the related metabolite M5 is the N-oxide and N-desmethyl form of Regorafenib. nih.govpharmgkb.org Furthermore, incorporating deuterium can influence metabolic rates due to the kinetic isotope effect; the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, which can slow metabolic processes involving the cleavage of this bond, such as N-demethylation. nih.gov

The synthesis of Regorafenib N-oxide (M2)-13C,d3 is a multi-step process that requires the introduction of the labeled methyl group prior to the final N-oxidation step. A plausible synthetic route would proceed as follows:

Preparation of Labeled Precursor : The synthesis would begin with a commercially available or custom-synthesized labeled methylamine, specifically [¹³C, d₃]-methylamine (¹³CD₃NH₂).

Amide Bond Formation : A precursor molecule, 4-(4-ureidophenoxy)picolinic acid, is activated and then reacted with the [¹³C, d₃]-methylamine to form the amide bond. This creates the isotopically labeled parent drug, Regorafenib-¹³C,d₃.

N-Oxidation : The final step involves the selective oxidation of the pyridine (B92270) nitrogen atom of Regorafenib-¹³C,d₃. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction converts the labeled parent drug into its N-oxide metabolite, yielding the final product, Regorafenib N-oxide (M2)-13C,d3.

This synthetic approach ensures the precise placement of the stable isotopes, creating a reliable standard for research applications.

Spectroscopic and Chromatographic Methods for Identity and Purity Confirmation

To ensure the synthesized compound has the correct structure, isotopic enrichment, and purity, a combination of advanced analytical techniques is employed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for analyzing Regorafenib and its metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and successful isotopic labeling of the target molecule. HRMS provides highly accurate mass measurements, allowing for the differentiation between the labeled and unlabeled compounds and the verification of the correct number of incorporated isotopes.

The expected mass difference between the unlabeled metabolite M2 and the labeled standard M2-¹³C,d₃ is approximately 4.02 Da. HRMS analysis would confirm this mass shift, providing definitive evidence of successful labeling.

Table 1: Theoretical Mass Data for Regorafenib N-oxide (M2) and its Labeled Analog

Compound NameMolecular FormulaTheoretical Exact Mass (Monoisotopic)
Regorafenib N-oxide (M2)C₂₁H₁₅ClF₄N₄O₄498.0772
Regorafenib N-oxide (M2)-¹³C,d₃C₂₀¹³CH₁₂D₃ClF₄N₄O₄502.0988

Data is calculated based on chemical formulas and isotopic masses.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical structure of a molecule. doi.org For Regorafenib N-oxide (M2)-13C,d3, both ¹H and ¹³C NMR would provide critical information confirming the structure and the specific site of isotopic labeling.

¹H NMR Spectroscopy : In the proton NMR spectrum of the labeled compound, the characteristic signal corresponding to the N-methyl protons (typically a doublet around 2.9 ppm in the unlabeled compound) would be absent. The disappearance of this signal is a clear indicator that the methyl protons have been replaced by deuterium.

¹³C NMR Spectroscopy : In the carbon-13 NMR spectrum, the signal for the N-methyl carbon would be present. However, due to coupling with the three deuterium atoms (spin I=1), the signal would appear as a multiplet (a septet), confirming the ¹³C enrichment and its bonding to deuterium. The chemical shift would be consistent with an N-methyl carbon in this electronic environment.

Table 2: Expected NMR Spectroscopic Features for Regorafenib N-oxide (M2)-¹³C,d₃

NucleusExpected ObservationRationale
¹H Absence of N-CH₃ signalReplacement of protons with deuterium.
¹³C Presence of a multiplet signal for the N-¹³CD₃ carbon¹³C enrichment and C-D coupling.

Observations are predicted based on standard spectroscopic principles.

Through the combined application of these synthetic and analytical methodologies, high-purity Regorafenib N-oxide (M2)-13C,d3 is produced, enabling precise and reliable quantification in advanced pharmacological and metabolic research. nih.gov

Preclinical Metabolic Pathways and Disposition of Regorafenib N Oxide M2

Enzymatic Formation of Regorafenib (B1684635) N-oxide (M2)

The initial and pivotal step in the metabolism of Regorafenib is its oxidation to Regorafenib N-oxide (M2). This biotransformation is primarily mediated by specific enzyme systems within the liver and small intestine.

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP3A4) in N-oxidation

The formation of Regorafenib N-oxide (M2) is significantly dependent on the activity of cytochrome P450 (CYP) enzymes, with CYP3A4 being the principal isoform implicated in this N-oxidation reaction. nih.govnih.gov Studies have demonstrated that Regorafenib undergoes extensive hepatic metabolism, where CYP3A4 facilitates the conversion to M2. nih.gov This metabolic pathway is considered a major route for Regorafenib's clearance. nih.gov The involvement of CYP3A4 in M2 formation has been consistently observed in human liver microsomes. nih.gov Furthermore, research indicates that CYP3A5 also contributes to the formation of M2. nih.gov The kinetics of M2 formation by both CYP3A4 and CYP3A5 have been shown to fit the Hill equation, suggesting cooperative binding. nih.gov

Role of Flavin-Containing Monooxygenases (FMOs) in N-oxidation

While the primary focus has been on CYP-mediated metabolism, Flavin-Containing Monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxygenation of various xenobiotics. frontiersin.orgnih.gov FMOs are present in the liver and other tissues and play a role in the detoxification of compounds containing nitrogen, sulfur, or other soft-nucleophilic atoms. frontiersin.org Although the direct role of FMOs in the specific N-oxidation of Regorafenib to M2 is not as extensively documented as that of CYP3A4, their known function in similar metabolic reactions suggests a potential contribution that warrants further investigation.

Species-Specific Metabolic Profiles and Kinetics of M2 Formation

The metabolic disposition of Regorafenib and the formation kinetics of its M2 metabolite exhibit notable differences across various species, which is a critical consideration for the extrapolation of preclinical data to human clinical scenarios.

Comparative Metabolism in Preclinical Animal Models (e.g., mouse, rat, dog, monkey)

Preclinical studies have revealed significant species-specific differences in the oxidative metabolism of Regorafenib. nih.gov In comparative studies using liver and small intestinal microsomes from mice, rats, monkeys, and humans, M2 was identified as the major metabolite in humans, monkeys, and mice. nih.gov In contrast, both M2 and another metabolite, M3 (hydroxyregorafenib), were found to be the major metabolites in rat microsomes. nih.gov

The maximum velocity (Vmax) of M2 formation was found to be higher in liver microsomes compared to small intestinal microsomes across all species studied. nih.gov Furthermore, the Vmax for M2 formation was greater in human and monkey microsomes than in those from rats and mice. nih.gov Interestingly, upon oral administration of Regorafenib to mice, the plasma levels of M2 accounted for approximately 20% of the area under the curve (AUC) of the parent drug. scilit.com Conversely, when M2 was administered to mice, Regorafenib exposure reached about 20% of the M2 exposure, indicating a reversible metabolic pathway between the parent drug and its N-oxide metabolite in this species. scilit.com

Table 1: Comparative Kinetics of Regorafenib N-oxide (M2) Formation in Liver Microsomes

SpeciesMajor Metabolite(s)Relative Vmax of M2 Formation
HumanM2High
MonkeyM2High
MouseM2Low
RatM2 and M3Low

Extrapolation of In Vitro Human Hepatocyte and Microsomal Data

Data from in vitro studies using human liver microsomes and hepatocytes are crucial for predicting the metabolic fate of Regorafenib in humans. scilit.com These studies have consistently shown that M2 is a major metabolite of Regorafenib. scilit.com In human liver microsomes, the formation of M2 demonstrates positive cooperativity. nih.gov Moreover, the substrate concentration required to achieve half the maximum velocity of M2 formation was lower in human microsomes compared to those of other preclinical species, suggesting a higher affinity of the metabolizing enzymes for Regorafenib in humans. nih.gov These in vitro findings have been instrumental in understanding the clinical pharmacokinetics of Regorafenib, where M2, along with another metabolite M5, shows systemic exposure similar to the parent compound at steady state. scilit.com

Further Biotransformation of Regorafenib N-oxide (M2)

N-Demethylation to Metabolite M5

A significant metabolic pathway for Regorafenib N-oxide (M2) is its conversion to the N-oxide and N-desmethyl metabolite, known as M5. nih.govnih.gov This reaction involves the removal of a methyl group from the M2 molecule.

Table 1: Trough Blood Concentrations of Regorafenib and its Metabolites in Patients

Compound Trough Concentration Range (ng/mL)
Regorafenib 318 - 9467
Regorafenib N-oxide (M2) 34 - 3594
Metabolite M5 38 - 3796

Data from a study involving patients receiving 40-160 mg/day of regorafenib. nih.gov

Glucuronidation of M2 to Metabolite M8

Glucuronidation represents a key phase II metabolic pathway for the detoxification and excretion of regorafenib and its metabolites. Specifically, Regorafenib N-oxide (M2) can undergo conjugation with glucuronic acid to form the metabolite M8.

Detailed Research Findings: The biotransformation of M2 to M8 is catalyzed by the enzyme uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). researchgate.net This process results in the formation of an inactive glucuronide conjugate. researchgate.net This pathway runs parallel to the glucuronidation of the parent drug, regorafenib, which is also metabolized by UGT1A9 to form the inactive glucuronide M7. researchgate.netnih.gov The addition of the glucuronide moiety increases the water solubility of the metabolite, facilitating its elimination from the body. M2 has been shown to inhibit the UGT1A9-mediated glucuronidation process, which could have implications for drug-drug interactions. nih.gov

Reversible Metabolic Pathways: Reduction of Regorafenib N-oxide (M2) to Regorafenib

In addition to forward metabolism, evidence suggests the existence of a reversible metabolic pathway where Regorafenib N-oxide (M2) is reduced back to its parent compound, regorafenib.

Detailed Research Findings: This reductive pathway indicates a metabolic interconversion between regorafenib and its N-oxide metabolite. pharmgkb.org The potential for M2 to be converted back to regorafenib in vivo could contribute to the sustained plasma concentrations of the parent drug. This reversible reaction, coupled with the enterohepatic circulation of regorafenib and its metabolites, creates a complex pharmacokinetic profile. nih.gov The gallbladder can act as a reservoir for regorafenib and its metabolites, which can be re-released into the gut and potentially reabsorbed or undergo further metabolic changes, including the reduction of M2. nih.gov

Table 2: Plasma Protein Binding of Regorafenib and its Active Metabolites

Compound Human Plasma Unbound Fraction (%) Murine Plasma Unbound Fraction (%)
Regorafenib ~0.5% ~0.6%
Regorafenib N-oxide (M2) ~0.2% ~0.9%
Metabolite M5 ~0.05% ~0.4%

In vitro data showing high binding of all three compounds to plasma proteins. nih.gov

Preclinical Pharmacokinetic and Distribution Studies Utilizing Regorafenib N Oxide M2 13c,d3 As a Research Tool

Pharmacokinetics of Regorafenib (B1684635) N-oxide (M2) in Animal Models

Preclinical studies in various animal models, including mice and rats, have been instrumental in characterizing the pharmacokinetic behavior of Regorafenib and its primary active metabolite, M2 (Regorafenib N-oxide). researchgate.netcapes.gov.brnih.gov These studies often utilize isotopically labeled compounds like Regorafenib N-oxide (M2)-13C,d3 for accurate detection and quantification. nih.gov

Absorption and Systemic Exposure Profiles in Preclinical Species

Following oral administration of Regorafenib in preclinical species, the M2 metabolite is readily formed and detected in plasma. researchgate.netcapes.gov.br In murine models, upon oral administration of Regorafenib, the plasma concentration of the M2 metabolite accounted for approximately 20% of the area under the curve (AUC) of the parent compound. researchgate.net Conversely, when M2 was administered directly, a portion was converted back to Regorafenib, indicating a reversible metabolic pathway. researchgate.net

Systemic exposure to M2 is significant, with steady-state concentrations in some animal models being comparable to that of the parent drug, Regorafenib. researchgate.netcapes.gov.br Studies in mice have shown that after repeated oral dosing of Regorafenib, the total peak plasma drug concentrations and exposure to M2 were comparable to those observed in humans. researchgate.netcapes.gov.br The absorption of these compounds is influenced by food, with a low-fat meal generally increasing the mean AUC of both Regorafenib and M2. fda.gov

The use of Regorafenib N-oxide (M2)-13C,d3 as an internal standard in bioanalytical methods ensures the precise measurement of M2 concentrations in plasma samples, which is crucial for determining its pharmacokinetic parameters. nih.gov

Table 1: Pharmacokinetic Parameters of Regorafenib and M2 in Preclinical Models

ParameterRegorafenibRegorafenib N-oxide (M2)SpeciesNotesSource
Plasma Protein Binding (unbound fraction)~0.6%~0.9%MurineHigh binding to plasma proteins for both compounds. researchgate.netnih.gov
AUC Ratio (M2/Regorafenib)~20%MiceFollowing oral administration of Regorafenib. researchgate.net
Re-conversion to Regorafenib~20% of M2 exposureMiceFollowing oral administration of M2. researchgate.net

Elimination Kinetics and Half-Life Determination

The elimination of Regorafenib N-oxide (M2) is characterized by a relatively long half-life in preclinical species, although it is generally shorter than that observed in humans. tga.gov.au In rats, the elimination half-life (t½) of Regorafenib ranged from 4.1 to 7.3 hours, while in mice, it was between 3.4 and 4.0 hours. tga.gov.au The elimination half-life for M2 in humans has been reported to be approximately 25 hours. fda.gov

Elimination primarily occurs through metabolism, followed by excretion. tga.gov.au The use of isotopically labeled M2 allows for the precise tracking of its elimination pathways and the determination of its clearance rate from the body. Non-compartmental analysis (NCA) is a common method used to calculate pharmacokinetic parameters such as the elimination rate constant (kel) and half-life (t½) from plasma concentration-time data. nih.gov

Mass Balance and Excretion Studies in Preclinical Species using Labeled Compounds

Excretion Pathways (Biliary, Renal) of M2 and its Derivatives

Following administration of radiolabeled Regorafenib, the majority of the radioactivity is recovered in the feces, indicating that biliary excretion is the predominant route of elimination for Regorafenib and its metabolites. tga.gov.aunih.gov In humans, approximately 71% of a single radiolabeled dose was excreted in the feces, with a smaller portion (around 19%) eliminated in the urine. fda.govnih.gov

In bile duct-cannulated rats administered [14C]Regorafenib intravenously, a significant portion of the dose was excreted in the bile, confirming the importance of this pathway. tga.gov.au While the parent drug, Regorafenib, was a major component in feces, the N-oxide metabolite (M2) was not detected in either feces or urine in human mass balance studies, suggesting it undergoes further metabolism or is reabsorbed. nih.govresearchgate.net The metabolites found in excreta are products of oxidative metabolism and glucuronidation. nih.gov

Enterohepatic Recirculation of Regorafenib and its Metabolites

Enterohepatic circulation is a significant process in the disposition of Regorafenib and its metabolites, including M2. nih.govnih.gov This process involves the excretion of the drug or its metabolites into the bile, followed by their reabsorption from the gut. youtube.com This recirculation can lead to multiple peaks in the plasma concentration-time profile and prolong the drug's half-life. researchgate.netyoutube.com

In the case of Regorafenib, both the parent drug and the M2 metabolite are subject to enterohepatic circulation. tga.gov.aunih.gov Glucuronide conjugates of Regorafenib and its metabolites, formed in the liver, are excreted into the bile. researchgate.net In the gut, intestinal bacteria can cleave these conjugates, releasing the parent drug or metabolite to be reabsorbed. youtube.com This recycling mechanism contributes to the sustained plasma concentrations of both Regorafenib and M2. nih.govnih.gov

Distribution Studies of Regorafenib N-oxide (M2)

Understanding the tissue distribution of Regorafenib and its active metabolites is key to comprehending their pharmacological effects. In preclinical models, M2 has been shown to distribute into various tissues. Studies utilizing techniques like quantitative whole-body autoradiography with radiolabeled compounds can provide a detailed picture of tissue distribution.

Plasma Protein Binding in Preclinical Species

The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a drug or its metabolites to target tissues. In preclinical studies, the binding of regorafenib and its primary active metabolite, Regorafenib N-oxide (M2), to plasma proteins has been characterized in different species.

In vitro investigations have revealed high binding of both regorafenib and its metabolites M2 and M5 to plasma proteins. nih.govnih.gov In murine plasma, the unbound fraction of M2 was approximately 0.9%, which was about 1.5 times higher than that of the parent compound, regorafenib (~0.6%). nih.gov In contrast, studies using human plasma showed a significantly lower unbound fraction for M2. The binding of M2 to human plasma proteins was higher than that of regorafenib, with an unbound fraction of approximately 0.2%, which is about 2.5-fold lower than that of the parent drug (~0.5%). nih.gov These findings indicate that a smaller proportion of M2 is free in human circulation compared to murine models, a factor that is crucial when extrapolating preclinical efficacy and disposition data to humans. nih.gov The data suggests that despite comparable total plasma concentrations, the concentration of the pharmacologically active, unbound M2 may differ between species.

Table 1: Unbound Fraction of Regorafenib and its Metabolites in Plasma

CompoundUnbound Fraction in Mouse Plasma (%)Unbound Fraction in Human Plasma (%)
Regorafenib~0.6~0.5
Regorafenib N-oxide (M2) ~0.9 ~0.2
Regorafenib M5~0.4~0.05
Data sourced from preclinical in vitro studies. nih.govnih.gov

Tissue Distribution in Animal Models

The distribution of Regorafenib N-oxide (M2) into various tissues has been evaluated in preclinical animal models to understand its potential sites of action and accumulation. Studies have shown that the distribution of M2, particularly into sanctuary tissues like the brain, is actively restricted.

In mouse models, the accumulation of the M2 metabolite in the brain is limited. nih.gov This restriction is significant as it suggests a lower potential for central nervous system effects or efficacy against brain metastases unless specific transport mechanisms are overcome. nih.gov Similarly, while the parent drug regorafenib was found to accumulate in the testes, its distribution was also restricted by efflux transporters. nih.gov

Beyond sanctuary sites, M2 distribution has been noted in tumor tissues. In vivo studies using murine xenograft models demonstrated that the unbound concentrations of M2 within tumor tissue are sufficient to achieve pharmacologic activity. nih.gov Specifically, the cumulative unbound drug concentration of regorafenib and its metabolites, including M2, was estimated to be well above the in vitro IC₅₀ required for the inhibition of key targets like Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov Furthermore, studies in murine models of colorectal cancer liver metastasis showed that regorafenib treatment, which leads to systemic exposure to M2, effectively inhibited the growth of established liver metastases and prevented the formation of new ones. aacrjournals.org

Transporter-Mediated Distribution (e.g., P-glycoprotein, BCRP)

The distribution of Regorafenib N-oxide (M2) is significantly influenced by the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These efflux transporters are located on physiological barriers, including the blood-brain barrier, and play a key role in limiting the tissue penetration of their substrates.

Preclinical research in mice has demonstrated that both BCRP (Abcg2) and, to a lesser degree, P-gp (Abcb1a/1b) restrict the brain accumulation of the M2 metabolite. nih.gov This indicates that M2 is a substrate for these transporters at the blood-brain barrier. Inhibition of these transporters could, therefore, be a strategy to increase the central nervous system penetration of M2, which might be relevant for treating brain tumors or metastases. nih.gov

Mechanistic Enzymology and Drug Interaction Studies Involving Regorafenib N Oxide M2

In Vitro Enzyme Kinetics and Reaction Phenotyping for M2 Formation

The formation of Regorafenib (B1684635) N-oxide (M2) is a critical step in the metabolism of regorafenib. In vitro studies have been instrumental in elucidating the enzymes responsible for this biotransformation and characterizing the kinetics of this reaction.

Determination of Kinetic Parameters (Km, Vmax) in Microsomes and Recombinant Enzymes

The primary enzyme responsible for the metabolic conversion of regorafenib to its N-oxide metabolite, M2, is Cytochrome P450 3A4 (CYP3A4). pharmgkb.orgnih.gov This has been confirmed through studies utilizing human liver microsomes and recombinant human CYP enzymes. nih.gov

While detailed kinetic studies have been performed to characterize the enzymatic activity of various CYP3A4 genetic variants on the oxidation of regorafenib, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the formation of M2 are not widely available in published literature. nih.govlibretexts.org However, research has demonstrated that different CYP3A4 variants can exhibit markedly different intrinsic clearance values for the formation of M2, suggesting that genetic polymorphisms in CYP3A4 may contribute to inter-individual variability in M2 levels. nih.gov For instance, the CYP3A4.20 variant showed no detectable enzyme activity, while variants like CYP3A4.14, .15, .28, and .31 displayed increased enzymatic activities compared to the wild-type CYP3A4.1. nih.gov

Inhibition and Induction of Drug-Metabolizing Enzymes by Regorafenib and its Metabolites

Regorafenib and its metabolites, including M2, have been shown to interact with various drug-metabolizing enzymes and transporters. In vitro studies have indicated that both regorafenib and its active metabolites M2 and M-5 are inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Furthermore, in vitro data reveals that M2 and M5 are inhibitors of the uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A9. fda.gov

Regarding enzyme induction, in vitro studies have shown that regorafenib itself does not induce cytochrome P450 activity. However, it remains unknown whether the M2 or M5 metabolites induce the expression of key CYP enzymes such as CYP1A2, CYP2B6, and/or CYP3A4 at the mRNA level. fda.gov

Preclinical Drug-Drug Interaction (DDI) Studies Affecting M2 Disposition

Preclinical studies are essential for predicting potential drug-drug interactions in a clinical setting. Several studies have investigated how co-administered drugs can affect the pharmacokinetic profile of Regorafenib N-oxide (M2).

Impact of Co-administered Enzyme Modulators on M2 Pharmacokinetics (e.g., CYP3A4 inhibitors/inducers)

Given that M2 is primarily formed via CYP3A4, modulators of this enzyme can significantly impact its exposure. The co-administration of ketoconazole, a strong CYP3A4 inhibitor, with a single dose of regorafenib led to a 93% decrease in the mean area under the curve (AUC) of M2. fda.gov Conversely, the administration of rifampin, a strong CYP3A4 inducer, alongside a single dose of regorafenib did not significantly alter the mean AUC of M2, though it did lead to a notable increase in the exposure of the M5 metabolite. unil.ch

Investigating Interactions with Other Therapeutic Agents (e.g., Olaparib (B1684210), Paracetamol, Atorvastatin) in Preclinical Models

Preclinical studies in rats have demonstrated significant pharmacokinetic interactions between regorafenib and other commonly used therapeutic agents, which in turn affect the disposition of the M2 metabolite.

Olaparib: Co-administration of olaparib with regorafenib resulted in a substantial increase in the exposure of M2. The maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0–t) for M2 were found to be 7.22-fold and 8.86-fold higher, respectively.

Paracetamol: The co-administration of paracetamol with regorafenib also led to a significant increase in the plasma exposure of M2. In a study with male rats, the Cmax and the area under the plasma concentration-time curve from zero to infinity (AUC0–∞) of M2 increased by 220% and 170%, respectively, when paracetamol was administered concurrently.

Atorvastatin (B1662188): A single administration of atorvastatin was found to significantly increase the exposure of M2. The Cmax, AUC0–t, and AUC0–∞ of M2 were 3.9-fold, 4.5-fold, and 3.6-fold greater, respectively, in the presence of atorvastatin. fda.gov

Pharmacokinetic Drug-Drug Interactions Affecting Regorafenib N-oxide (M2) in Preclinical Models
Co-administered DrugAnimal ModelChange in M2 CmaxChange in M2 AUCReference
OlaparibRat7.22-fold increase8.86-fold increase (AUC0–t) libretexts.org
ParacetamolRat220% increase170% increase (AUC0–∞)
AtorvastatinRat3.9-fold increase4.5-fold increase (AUC0–t) 3.6-fold increase (AUC0–∞) fda.gov

Transporter Interactions and Their Influence on Regorafenib N-oxide (M2) Disposition

In addition to metabolic enzymes, drug transporters play a crucial role in the disposition of drugs and their metabolites. Regorafenib and its metabolites, including M2, are known to interact with efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Both regorafenib and its active metabolites M2 and M5 are substrates of P-gp. libretexts.org Furthermore, they also act as inhibitors of these transporters. pharmgkb.orgfda.gov This dual role as both substrate and inhibitor suggests a complex interplay that can affect not only their own disposition but also that of other co-administered drugs that are substrates for these transporters. The inhibition of P-gp by M2 can lead to increased intracellular concentrations of other P-gp substrates, potentially altering their efficacy and toxicity profiles.

M2 as a Substrate for Efflux Transporters (e.g., P-glycoprotein)

In vitro studies have been pivotal in elucidating the relationship between Regorafenib N-oxide (M2) and efflux transporters, particularly P-glycoprotein (P-gp; ABCB1) and Breast Cancer Resistance Protein (BCRP; ABCG2). These transporters are highly expressed in barrier tissues such as the intestine, blood-brain barrier, and liver, playing a significant role in limiting the absorption and distribution of their substrates.

Research indicates that M2 is a substrate for these efflux transporters. One study has described M2 as a weak substrate of P-glycoprotein. Furthermore, it has been reported that M2 inhibits the efflux of other drugs by binding to P-glycoprotein, suggesting a competitive interaction at the transporter level. cymitquimica.com

Table 1: In Vitro Interaction of Regorafenib N-oxide (M2) with Efflux Transporters

TransporterInteraction TypeCell Line/SystemFinding
P-glycoprotein (P-gp/ABCB1)Substrate (weak)Not specifiedM2 is identified as a weak substrate of P-gp.
P-glycoprotein (P-gp/ABCB1)InhibitorNot specifiedM2 binds to P-gp, thereby inhibiting the efflux of other drugs. cymitquimica.com
BCRP (ABCG2)SubstrateIn vivo evidence suggestsBrain accumulation of M2 is restricted by BCRP. nih.gov

Role of Transporters in In Vitro and Preclinical In Vivo Disposition

Preclinical studies in mice have provided direct evidence for the involvement of P-gp and BCRP in the disposition of M2, particularly its distribution to the central nervous system. Research has shown that the brain accumulation of M2 is restricted by both Abcg2 (the murine equivalent of BCRP) and Abcb1a/1b (the murine equivalent of P-gp). nih.gov This finding is critical as it suggests that these efflux transporters at the blood-brain barrier actively limit the entry of M2 into the brain.

The cooperation between P-gp and BCRP at the blood-brain barrier is a well-documented phenomenon, where the absence of one transporter may not lead to a significant increase in brain penetration of a dual substrate, as the other can compensate. nih.gov The most substantial increase in brain penetration is typically observed in models where both transporters are absent. nih.gov

While specific pharmacokinetic parameters for M2 in wild-type versus transporter-knockout preclinical models are not extensively detailed in publicly available literature, the qualitative evidence strongly supports the significant role of these transporters in limiting M2's systemic and tissue-specific exposure.

Table 2: Preclinical In Vivo Evidence for the Role of Transporters in Regorafenib N-oxide (M2) Disposition

Transporter(s)Preclinical ModelKey FindingImplication
Abcg2 (BCRP) and Abcb1a/1b (P-gp)MiceRestriction of M2 accumulation in the brain. nih.govP-gp and BCRP at the blood-brain barrier limit the central nervous system exposure of M2.

Preclinical Pharmacological Activity and Mechanistic Insights of Regorafenib N Oxide M2

In Vitro Biochemical and Cellular Kinase Inhibition Profiles of M2

Comparative Analysis of M2 Against Parent Compound Regorafenib (B1684635) and Other Metabolites

The transformation of Regorafenib in the liver, primarily by the enzyme CYP3A4, leads to the formation of M2 and subsequently M5. researchgate.net Despite being metabolites, both M2 and M5 retain significant activity against key kinase targets. researchgate.net In vitro studies have confirmed the potent inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) by both Regorafenib and its metabolites M2 and M5 in RAW264.7 macrophage cells. researchgate.net

Binding Affinities and Inhibitory Concentrations in Biochemical Assays

Biochemical assays have provided detailed insights into the binding affinities and inhibitory concentrations of M2 against a panel of kinases. These studies confirm that M2, along with Regorafenib and M5, potently inhibits key targets involved in tumor progression.

A comprehensive kinase selectivity profile demonstrated that Regorafenib, M2, and M5 inhibit key kinases with similar potency. researchgate.net The following table summarizes the dissociation constants (Kd) for these compounds against various important kinases. researchgate.net

Kinase TargetRegorafenib (Kd nmol/L)M2 (Kd nmol/L)M5 (Kd nmol/L)
VEGFRs15-2823-4617-40
KIT6.99.85.8
RET5.27.65.8

Effects of Regorafenib N-oxide (M2) on Cellular Processes in Preclinical Models

Cell Proliferation and Viability Studies in Cancer Cell Lines

The impact of M2 on the proliferation and viability of cancer cells has been investigated in various preclinical models. Studies have shown that M2, similar to its parent compound, can inhibit the growth of cancer cells.

For instance, in colorectal cancer (CRC) cell lines such as HCT116 and HT29, both Regorafenib and its metabolites M2 and M5 were found to inhibit the release of soluble MHC class I polypeptide-related sequence A (sMICA). researchgate.net This inhibition was observed alongside a reduction in cell viability, indicating a direct effect on the cancer cells. researchgate.net

Impact on Specific Signaling Pathways (e.g., VEGFR, PDGFR, KIT, RAF)

The anti-tumor activity of M2 is attributed to its ability to modulate multiple signaling pathways that are crucial for cancer cell growth, survival, and the development of a supportive tumor microenvironment. nih.gov

Key signaling pathways inhibited by Regorafenib and its active metabolites M2 and M5 include:

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling is a primary mechanism of anti-angiogenic therapies. nih.gov M2, along with Regorafenib, has been shown to inhibit VEGFRs, thereby interfering with the formation of new blood vessels that supply tumors. nih.govresearchgate.net

PDGFR (Platelet-Derived Growth Factor Receptor): The PDGFR pathway is involved in tumor growth and angiogenesis. researchgate.net M2 demonstrates inhibitory activity against PDGFRβ. ambeed.comchemsrc.com

KIT: The KIT receptor tyrosine kinase is a known oncogene in various cancers. M2 effectively inhibits KIT signaling. ambeed.comchemsrc.comresearchgate.net

RAF: The RAF/MEK/ERK pathway is a critical signaling cascade that promotes cell proliferation and survival. researchgate.net M2, like its parent compound, is a potent inhibitor of RAF-1. ambeed.comchemsrc.com

Anti-angiogenic Activity in Preclinical Cell-based Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Regorafenib and its metabolites exhibit strong anti-angiogenic properties. nih.gov

Studies have shown that Regorafenib can induce a significant reduction in tumor vascularization. nih.gov This effect is mediated through the inhibition of key angiogenic kinases like VEGFRs. nih.govresearchgate.net The anti-angiogenic activity of Regorafenib is further supported by its ability to suppress nitric oxide (NO) and stimulate endothelin-1 (B181129) (ET-1), both of which are involved in regulating vascular tone. nih.gov Given that M2 shares a similar kinase inhibition profile with Regorafenib, it is a key contributor to these anti-angiogenic effects. nih.gov

Contribution of Regorafenib N-oxide (M2) to Overall Antitumor Activity in Preclinical Xenograft Models

Monotherapy Studies of M2 in Murine Tumor Models

Preclinical research has demonstrated that Regorafenib N-oxide (M2), when administered as a standalone agent, exhibits significant antitumor activity in murine xenograft models. nih.govnih.gov In a key study, the pharmacologic activity of M2 was directly compared to its parent compound, regorafenib. The findings revealed that M2 possesses a kinase inhibition profile and potency that are comparable to regorafenib in competitive binding assays. nih.govnih.gov

This similarity in biochemical activity translated to in vivo efficacy. When administered orally to mice bearing human tumor xenografts, M2 significantly inhibited tumor growth compared to vehicle controls. nih.govnih.gov This demonstrates that M2 is not an inactive metabolite but rather an active pharmacological entity with inherent antitumor properties. The antitumor effects of regorafenib and by extension M2, have been observed across various tumor types in preclinical models, including colorectal cancer and gastric cancer. nih.govnih.gov

The following table summarizes the key findings from a preclinical study evaluating M2 monotherapy:

CompoundIn Vitro PotencyIn Vivo Antitumor Activity (Xenograft Models)
Regorafenib N-oxide (M2) Similar kinase inhibition profile to regorafenib nih.govnih.govSignificant tumor growth inhibition as monotherapy nih.govnih.gov

This table is based on data from preclinical studies comparing the activity of regorafenib and its M2 metabolite.

Combination Studies with Regorafenib in Preclinical Tumor Models

While specific M2-regorafenib combination studies are not detailed, the broader context of regorafenib combination therapies is well-explored. Preclinical and clinical studies have investigated regorafenib in combination with various agents, including immunotherapy and other targeted therapies, often showing potential for synergistic or enhanced antitumor effects. nih.govcareacross.comnih.gov These studies, however, focus on the parent drug, regorafenib, as the primary agent.

Mechanistic Underpinnings of Observed Preclinical Efficacy

The antitumor activity of Regorafenib N-oxide (M2) is rooted in its function as a multi-kinase inhibitor, a mechanism it shares with its parent compound, regorafenib. nih.govnih.gov M2 targets several key kinases involved in processes critical for tumor growth and survival, including tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. nih.govnih.gov

Key kinase targets for both regorafenib and M2 include:

VEGFR1, VEGFR2, VEGFR3: Receptors for vascular endothelial growth factor, crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). nih.govchemsrc.com

PDGFR-β: Platelet-derived growth factor receptor, involved in tumor growth and angiogenesis. nih.govchemsrc.com

Kit, RET, and Raf-1: Oncogenic kinases that drive tumor cell proliferation and survival. nih.govchemsrc.com

Future Directions and Advanced Research Considerations for Regorafenib N Oxide M2 13c,d3

Development of More Sophisticated In Vitro and In Vivo Preclinical Models

The evolution of preclinical models from simple 2D cell cultures to complex, physiologically relevant systems provides a fertile ground for the application of Regorafenib (B1684635) N-oxide (M2)-13C,d3. The limitations of traditional models in predicting human drug response are well-documented, necessitating the development of more advanced platforms.

Future research will likely see the integration of M2-13C,d3 into cutting-edge in vitro systems such as organ-on-a-chip (OOC) and 3D organoid models. These microphysiological systems, which can recapitulate the multi-cellular architecture and fluid dynamics of human organs, offer a more accurate environment for studying drug metabolism. immune-system-research.com By introducing M2-13C,d3 into these models, researchers can precisely track its transport, metabolism, and interaction with various cell types within a simulated organ environment, providing a granular view of its disposition that is not possible with conventional methods.

Integration with Systems Pharmacology and Computational Modeling Approaches

Systems pharmacology, which integrates experimental data with computational modeling to understand the complex interactions of a drug within a biological system, represents a significant future application for Regorafenib N-oxide (M2)-13C,d3. The precise quantitative data generated using this stable isotope-labeled standard is essential for building and validating robust pharmacokinetic and pharmacodynamic (PK/PD) models. nih.gov

By providing accurate concentration-time data for the M2 metabolite, M2-13C,d3 will enable the development of more predictive computational models. These models can simulate the effects of genetic polymorphisms, drug-drug interactions, and physiological conditions on the disposition of regorafenib and its metabolites. This, in turn, can help in predicting clinical outcomes and optimizing dosing strategies on an individual basis.

Furthermore, the data obtained from studies using M2-13C,d3 can be integrated into larger systems biology models that encompass entire signaling pathways and metabolic networks. This will allow researchers to move beyond simple PK/PD relationships and explore the systems-level effects of the M2 metabolite, potentially uncovering novel mechanisms of action or resistance.

Expansion of Isotope-Labeled Applications in Mechanistic Drug Metabolism Studies

The use of stable isotope-labeled compounds is a cornerstone of modern mechanistic drug metabolism research. numberanalytics.comnih.gov Regorafenib N-oxide (M2)-13C,d3 is ideally suited for a range of advanced applications in this area, moving beyond its role as a mere analytical standard.

One key application is in reaction phenotyping, where the specific enzymes responsible for the further metabolism of M2 can be identified. By incubating M2-13C,d3 with various recombinant human enzymes or liver fractions, the formation of subsequent labeled metabolites can be monitored, providing definitive evidence of the enzymes involved.

Moreover, M2-13C,d3 can be employed in metabolic flux analysis to quantify the rates of metabolic reactions within cellular systems. tandfonline.comnih.gov By tracing the incorporation of the 13C and deuterium (B1214612) labels into downstream metabolites, researchers can gain a dynamic understanding of how M2 influences cellular metabolism, which could be particularly insightful given regorafenib's role as a multi-kinase inhibitor affecting numerous cellular processes. This approach can reveal metabolic reprogramming induced by the drug and its metabolites, offering new therapeutic targets.

The use of deuterium in the labeled compound also opens up possibilities for studying kinetic isotope effects. researchgate.net This can provide valuable information about the rate-limiting steps in the metabolism of M2 and how these might be altered by genetic or environmental factors.

Role of M2-13C,d3 in Understanding Inter-individual Variability in Preclinical Drug Response

A major challenge in drug development is understanding and predicting why different individuals respond differently to the same drug. Regorafenib N-oxide (M2)-13C,d3 can play a crucial role in addressing this issue at the preclinical level.

The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample extraction and matrix effects in bioanalytical assays, which is critical for obtaining accurate pharmacokinetic data from different individuals or preclinical models. By ensuring the precise quantification of the M2 metabolite, M2-13C,d3 allows for a more accurate assessment of exposure-response relationships and how they vary between individuals.

In preclinical studies using diverse animal strains or PDX models derived from different patients, M2-13C,d3 will be instrumental in correlating variability in M2 exposure with differences in anti-tumor efficacy or toxicity. This can help to identify potential biomarkers that predict an individual's metabolic profile for regorafenib and their likely response to treatment.

Furthermore, in preclinical pharmacogenomic studies, M2-13C,d3 can be used to investigate the impact of genetic variations in drug-metabolizing enzymes and transporters on the disposition of the M2 metabolite. This will provide a mechanistic basis for the inter-individual variability observed in clinical studies and could pave the way for personalized medicine approaches with regorafenib.

Q & A

How should experimental designs be structured to synthesize Regorafenib N-oxide (M2)-13C,d3 with high isotopic purity?

Level: Basic
Answer:
Synthesis of isotopically labeled compounds like Regorafenib N-oxide (M2)-13C,d3 requires factorial design principles to optimize reaction conditions. Key variables include temperature, reagent stoichiometry (e.g., isotopic precursors), and catalyst efficiency. For example, fractional factorial designs can isolate critical factors influencing isotopic incorporation while minimizing resource use . Analytical validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) should be embedded into the design to ensure isotopic integrity at each synthesis step .

What analytical methodologies are most robust for validating the isotopic purity and structural fidelity of Regorafenib N-oxide (M2)-13C,d3?

Level: Basic
Answer:
High-resolution mass spectrometry (HRMS) and ¹³C-NMR are primary tools for confirming isotopic enrichment and structural integrity. HRMS quantifies the mass shift caused by ¹³C and deuterium incorporation, while ¹³C-NMR identifies isotopic distribution patterns. Cross-validation with liquid chromatography-tandem MS (LC-MS/MS) ensures sensitivity for trace impurities. Calibration against certified reference materials (e.g., isotopic analogs in ) is critical to avoid false positives .

How can researchers address discrepancies in metabolic stability data for Regorafenib N-oxide (M2)-13C,d3 across in vitro and in vivo models?

Level: Advanced
Answer:
Data contradictions often arise from differences in metabolic enzyme activity or isotope effects. Methodologically, reconcile discrepancies by:

  • Conducting enzyme kinetic assays (e.g., CYP3A4 activity with deuterated substrates) to quantify isotope effects .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro findings to in vivo contexts, incorporating parameters like hepatic clearance and protein binding .
  • Triangulating data with stable isotope tracer studies in animal models to validate metabolic pathways .

What strategies optimize chromatographic separation of Regorafenib N-oxide (M2)-13C,d3 from its unlabeled counterpart in complex biological matrices?

Level: Advanced
Answer:
Advanced separation techniques leverage isotopic mass differences. For LC-MS/MS:

  • Use hydrophilic interaction liquid chromatography (HILIC) to exploit polar interactions altered by deuterium substitution .
  • Optimize mobile phase composition (e.g., ammonium formate buffer) to enhance resolution of isotopic peaks .
  • Apply machine learning algorithms to predict retention time shifts caused by isotopic labeling, reducing method development time .

How should researchers design studies to investigate the isotope effect of Regorafenib N-oxide (M2)-13C,d3 on target binding kinetics?

Level: Advanced
Answer:
Isotope effects on binding kinetics require a combination of biophysical and computational approaches:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and enthalpy changes .
  • Molecular dynamics simulations to assess how deuterium substitution alters hydrogen bonding or conformational flexibility at the binding site .
  • Competitive binding assays with unlabeled Regorafenib N-oxide to establish baseline kinetics for comparison .

What protocols ensure reproducibility in pharmacokinetic (PK) studies of Regorafenib N-oxide (M2)-13C,d3?

Level: Basic
Answer:
Reproducibility hinges on standardized protocols:

  • Use crossover study designs to minimize inter-subject variability in animal or human trials .
  • Validate bioanalytical methods per FDA guidelines (e.g., precision, accuracy, matrix effects) .
  • Document isotopic stability under storage conditions (e.g., temperature, light exposure) to prevent degradation .

How can researchers integrate isotopic tracing data into metabolic pathway analysis for Regorafenib N-oxide (M2)-13C,d3?

Level: Advanced
Answer:
Employ multi-omics approaches:

  • Combine ¹³C-tracing with metabolomics to map carbon flux in hepatic metabolism .
  • Use tandem mass spectrometry (MS/MS) to identify deuterium retention in phase I/II metabolites .
  • Apply Bayesian statistical models to infer pathway activity from isotopic enrichment patterns .

What theoretical frameworks are most relevant for interpreting contradictory data on Regorafenib N-oxide (M2)-13C,d3’s bioavailability?

Level: Advanced
Answer:
Link contradictions to established pharmacokinetic theories:

  • Michaelis-Menten kinetics to explain saturation of metabolic enzymes at high doses .
  • Compartmental modeling to account for tissue-specific distribution differences .
  • Bioequivalence testing to statistically compare bioavailability across formulations or species .

How should literature reviews be structured to identify gaps in Regorafenib N-oxide (M2)-13C,d3 research?

Level: Basic
Answer:
Adopt a systematic review methodology:

  • Use Boolean search terms (e.g., "Regorafenib N-oxide AND isotope labeling") in PubMed, Scopus, and Web of Science .
  • Annotate studies by methodology (e.g., synthesis, PK, stability) to highlight underinvestigated areas .
  • Apply PRISMA guidelines to ensure transparency in study selection and bias assessment .

What computational tools are effective for predicting Regorafenib N-oxide (M2)-13C,d3’s stability under varying pH and temperature conditions?

Level: Advanced
Answer:
Leverage quantum mechanics (QM) and machine learning:

  • Density functional theory (DFT) to simulate hydrolysis or oxidation pathways influenced by deuterium .
  • QSAR models trained on isotopic analogs to predict degradation rates .
  • Molecular docking to assess solvent interactions affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.